molecular formula C22H21ClN2O2 B11504051 2-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11504051
M. Wt: 380.9 g/mol
InChI Key: VEBLGPRUAAIUHQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, an ethyl group, and a phenyl group attached to a tetrahydroindazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylboronic acid and 3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazole-4-one.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between the boronic acid and the indazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 3-(5-Chloro-2-methoxy-phenylsulfamoyl)-benzoic acid
  • 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea

Uniqueness

Compared to similar compounds, 2-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one stands out due to its unique tetrahydroindazole core and the combination of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C22H21ClN2O2/c1-3-18-22-17(11-15(12-20(22)26)14-7-5-4-6-8-14)24-25(18)19-13-16(23)9-10-21(19)27-2/h4-10,13,15H,3,11-12H2,1-2H3

InChI Key

VEBLGPRUAAIUHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CC(CC2=O)C4=CC=CC=C4

Origin of Product

United States

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